molecular formula C42H53NO11 B610658 SAFit1 CAS No. 1643125-32-9

SAFit1

Número de catálogo B610658
Número CAS: 1643125-32-9
Peso molecular: 747.88
Clave InChI: OEQZPFWOEOOISR-AKTKKGGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SAFit1 is a specific inhibitor of FK506 binding protein 51 (FKBP51) with a Ki of 4±0.3 nM . FKBP51 is a protein that plays a significant role in stress regulation and depressive disorders .


Synthesis Analysis

The synthesis of this compound involves an induced-fit mechanism . This class of ligands achieves selectivity for FKBP51 through this mechanism . More details about the synthesis process can be found in the relevant scientific literature .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a cyclohexyl residue, which is key for enabling selectivity over FKBP51 . The molecular weight of this compound is 747.36, and it has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 19 rotatable bonds . The topological polar surface area is 139.29 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound potently stimulates neurite outgrowth in neuronal cell lines and primary hippocampal neurons . More research would be needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

This compound is a synthetic organic compound . It has a molecular weight of 747.36, XLogP of 7.35, and it breaks 2 of Lipinski’s rules . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 19 rotatable bonds .

Aplicaciones Científicas De Investigación

  • Role in Glucose and Lipid Metabolism, and Type 2 Diabetes : SAFit1 has been implicated in the modulation of FKBP51, influencing glucocorticoid-induced insulin resistance in human subcutaneous adipose tissue. This has implications for type 2 diabetes (T2D) treatment. FKBP5 gene expression in adipose tissue correlates with indices of insulin resistance and glucose levels. This compound can partly prevent the impairment of glucose uptake by glucocorticoids, suggesting its potential role in managing glucocorticoid-induced insulin resistance (Sidibeh et al., 2018).

  • Promotion of Functional Recovery and Neurogenesis After Stroke : this compound is shown to significantly enhance long-term functional recovery and neurogenesis after stroke in mice, potentially through the sonic hedgehog pathway. This indicates this compound's potential as a clinically translatable therapy during the recovery stage after stroke. It influences the proliferation and survival of neural progenitor cells in the subventricular zone, and enhances the production of Brain Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) (Zhang et al., 2017).

  • Inhibition of FKBP51 to Modulate Mental Disorders : this compound, as an FKBP51 inhibitor, has been studied for its influence on mental disorders such as anxiety and depression. In combination with selective serotonin reuptake inhibitors (SSRIs), it can alter the efficacy of commonly used antidepressants, suggesting a potential role in tailored treatments for specific subcategories of these disorders (Pöhlmann et al., 2018).

  • Structural Design of Macrocyclic FKBP51 Inhibitors : Research in the structural design of macrocyclic FKBP51 inhibitors, including this compound, has shown potential in stabilizing the active conformation of FKBP51. This has implications for treating disorders linked to FKBP51, such as stress-related disorders, chronic pain, and obesity (Bauder et al., 2021).

Análisis Bioquímico

Biochemical Properties

SAFit1 interacts with FKBP51, a protein that participates in regulatory protein-protein interactions . This compound has a binding affinity of 0.077 μM for FKBP51 . The interaction between this compound and FKBP51 is characterized by high ligand efficiency and reduced molecular weight .

Cellular Effects

This compound influences cell function by selectively inhibiting FKBP51 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . The selective inhibition of FKBP51 by this compound over its closest homolog FKBP52 is a key aspect of its cellular effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FKBP51 . This binding inhibits the activity of FKBP51, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of FKBP51 . It interacts with FKBP51 and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research . Current studies are investigating any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Propiedades

IUPAC Name

2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQZPFWOEOOISR-AKTKKGGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What makes SAFit1 a promising compound for further research in glioblastoma treatment?

A: this compound exhibits selective inhibition of FK506 Binding Protein 51 (FKBP51) [, ]. Research suggests that FKBP51 plays a role in glioblastoma resistance to treatment and influences Programmed death-ligand 1 (PD-L1) expression []. High PD-L1 levels are associated with a poor prognosis in glioblastoma patients. This compound's ability to potentially modulate these factors makes it an interesting candidate for further investigation in this area.

Q2: What are the future research directions for this compound in the context of glioblastoma and other potential applications?

A: Further research is crucial to fully understand this compound's mechanism of action in regulating PD-L1 expression and influencing glioblastoma resistance []. Exploring its interaction with other signaling pathways downstream of FKBP51/PD-L1 is vital. Additionally, investigating its efficacy in vivo using animal models and comparing its effects to other potential therapeutic strategies will provide valuable insights. Given FKBP51's implication in various psychiatric disorders, obesity, and chronic pain [], exploring this compound's potential in these areas could also be beneficial.

  1. Russo, M., et al. (2016). Study of PD-L1 regulation and expression in glioblastoma and its role in cancer resistance. Cancer Research, 76(14 Supplement), Abstract nr 2216.
  2. Gaali, S. (2018). Elucidation of the molecular and cellular mechanisms of FKBP51-selective inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.